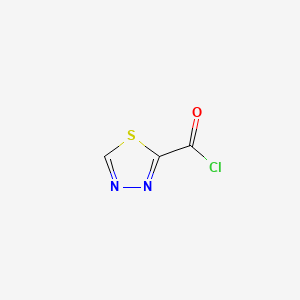
3-pyridin-3-yl-4H-1,2-oxazol-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-pyridin-3-yl-4H-1,2-oxazol-5-one is a heterocyclic compound that features both pyridine and oxazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-pyridin-3-yl-4H-1,2-oxazol-5-one typically involves the cyclization of [(pyridyl-3-yl-carbonyl)amino]acetic acid. This reaction can be carried out under various conditions, often involving the use of dehydrating agents such as phosphorus oxychloride or thionyl chloride . The reaction is generally performed in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain optimal reaction conditions.
化学反応の分析
Types of Reactions
3-pyridin-3-yl-4H-1,2-oxazol-5-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are frequently employed.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted oxazole and pyridine derivatives.
科学的研究の応用
3-pyridin-3-yl-4H-1,2-oxazol-5-one has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is utilized in the development of new materials with specific optical and electronic properties.
作用機序
The mechanism of action of 3-pyridin-3-yl-4H-1,2-oxazol-5-one involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. In receptor modulation, it can act as an agonist or antagonist, influencing signal transduction pathways .
類似化合物との比較
Similar Compounds
4-arylidene-2-phenyl-5(4H)-oxazolones: These compounds share the oxazole ring and exhibit similar biological activities.
1,3,4-oxadiazole derivatives: These compounds also contain nitrogen and oxygen heteroatoms and have diverse biological applications.
Uniqueness
3-pyridin-3-yl-4H-1,2-oxazol-5-one is unique due to its combination of pyridine and oxazole rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new pharmaceuticals and materials with tailored properties .
特性
IUPAC Name |
3-pyridin-3-yl-4H-1,2-oxazol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8-4-7(10-12-8)6-2-1-3-9-5-6/h1-3,5H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGXWLRCPBZNTIY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NOC1=O)C2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40659450 |
Source


|
| Record name | 3-(Pyridin-3-yl)-1,2-oxazol-5(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40659450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101084-94-0 |
Source


|
| Record name | 3-(Pyridin-3-yl)-1,2-oxazol-5(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40659450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does the structure of 3-(pyridin-3-yl)-4H-1,2-oxazol-5-one lend itself to the creation of dyes, and what properties do these dyes exhibit?
A1: The structure of 3-(pyridin-3-yl)-4H-1,2-oxazol-5-one features an active methylene group, situated between the carbonyl and isoxazolone ring. This allows for facile reaction with diazonium salts derived from various aryl amines. This diazo coupling reaction leads to the formation of azo dyes, characterized by the –N=N- linkage, which is known to impart color to compounds [].
Q2: Beyond dye applications, what other chemical transformations are possible with 3-(pyridin-3-yl)-4H-1,2-oxazol-5-one?
A2: Research indicates that 3-(pyridin-3-yl)-4H-1,2-oxazol-5-one exhibits diverse reactivity, enabling its use in synthesizing various heterocyclic compounds []. For instance, it can undergo condensation reactions with aryl aldehydes, yielding 4-(arylidene-3-(pyridin-3-yl)isoxazole-5(4H)-ones. These compounds can further react with hydrazine hydrate, resulting in the formation of novel heterocyclic structures [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,4-Diazabicyclo[3.2.1]octan-2-one](/img/structure/B560723.png)




![2h-Furo[3,2-g]indole](/img/structure/B560729.png)
![(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]pentanoyl]amino]pentanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoic acid](/img/structure/B560730.png)






